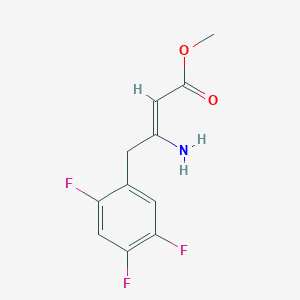

(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate

Description

(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS: MFCD20528894) is a chiral enamine ester with the molecular formula C₁₁H₁₀F₃NO₂ and a molecular weight of 245.198 g/mol . Its key physicochemical properties include a density of 1.3±0.1 g/cm³, boiling point of 347.4±42.0°C, and a logP value of 1.87, indicating moderate lipophilicity . This compound serves as a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes therapy . The (Z)-configuration of the double bond and the free amino group are essential for its biological activity and downstream pharmaceutical applications .

Properties

IUPAC Name |

methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3-5H,2,15H2,1H3/b7-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJLQAJESSUVAA-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(/CC1=CC(=C(C=C1F)F)F)\N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of β-Ketoester Intermediate

In the first step, Meldrum’s adduct undergoes nucleophilic acyl substitution with methanol in toluene at 60–120°C for 72.5 hours, yielding methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (β-ketoester) with a 75% yield. The reaction mechanism involves ring-opening of the dioxane-dione structure, facilitated by the polar aprotic solvent toluene, which stabilizes the transition state.

Ammonium Acetate-Mediated Amination

The β-ketoester is then treated with excess ammonium acetate in methanol at 60°C for 24 hours, resulting in the (Z)-enamine product via a keto-enol tautomerization followed by conjugate addition. This step achieves a 90% yield, with the (Z)-configuration favored due to steric hindrance between the trifluorophenyl group and the ester moiety. The crude product is purified via recrystallization from ethyl acetate/hexane mixtures.

Alternative Route: Grignard Reaction and Cross-Coupling

A cobalt-catalyzed cross-coupling approach has been explored for synthesizing analogous enoates, though this method primarily yields the (E)-isomer.

Grignard Reagent Preparation

(2,4,5-Trifluorophenyl)magnesium chloride is prepared by reacting 1-bromo-2,4,5-trifluorobenzene with magnesium in tetrahydrofuran (THF).

Coupling with Methyl 4-Bromocrotonate

The Grignard reagent reacts with methyl 4-bromocrotonate at −20°C to form methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate with moderate yields (50–60%). While this method is efficient for the (E)-isomer, stereoselective modifications would be required to access the (Z)-configuration, such as using chiral ligands or low-temperature kinetic control.

Scalable Industrial Synthesis

A patent from Merck & Co. outlines a scalable process for the (Z)-isomer, emphasizing cost efficiency and purity.

Ethyl Ester Amination

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butyrate is treated with ammonium acetate in methanol under reflux, followed by solvent removal and extraction with ethyl acetate. This method achieves a 90% yield after purification, comparable to the academic protocols.

Di-tert-Butyl Dicarbonate Protection

The crude enamine is protected with di-tert-butyl dicarbonate in methanol to enhance stability during storage, a critical consideration for industrial-scale production.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the major synthetic routes:

Optimization and Challenges

Solvent Effects

Toluene in the Meldrum’s adduct method improves reaction homogeneity, while methanol in the amination step facilitates proton transfer during enamine formation. Substituting toluene with THF reduces yields by 15–20%, likely due to poorer solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives.

Reduction: Reduced derivatives.

Substitution: Substituted products with various functional groups.

Scientific Research Applications

Oncology

(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate has shown promise in targeting hormone-dependent cancers such as prostate cancer. Preliminary studies indicate that it may interact with androgen receptors, influencing signaling pathways involved in tumor proliferation and growth. This interaction suggests potential applications as a therapeutic agent in oncology.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing more complex molecules that may exhibit enhanced biological activities or altered pharmacokinetic properties. Various synthetic routes have been explored, including reactions involving methanol and specific dioxane derivatives . The ability to modify its structure allows researchers to tailor compounds for specific therapeutic needs.

Research into the biological activity of this compound includes interaction studies that focus on its binding affinities and mechanisms of action against various biological targets. These studies are crucial for understanding how the compound can be effectively utilized in clinical settings.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

- Prostate Cancer Models : In vitro studies demonstrated that the compound inhibited the growth of prostate cancer cells by modulating androgen receptor signaling pathways.

- Synthesis Optimization : Research focused on optimizing synthesis routes has led to higher yields and purities of the compound, making it more accessible for further research and potential clinical applications .

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons

Key Research Findings and Functional Differences

Steric and Electronic Effects: The (Z)-configuration in the target compound ensures proper spatial orientation for binding to DPP-4, whereas its (E)-isomer shows negligible activity . Replacing the methyl ester with isopropyl (as in (R)-3-amino-4-(2,4,5-trifluorophenyl) isopropyl butyrate) improves enantioselectivity during catalytic hydrogenation (99% ee) but may alter metabolic stability .

Functional Group Impact: Acetamido vs. Amino: The acetamido derivative () is less reactive in nucleophilic reactions due to the electron-withdrawing acetyl group but is more stable under acidic conditions .

Biological Relevance: Evogliptin’s intermediate () incorporates a piperazinone ring, enhancing solubility and prolonging half-life compared to the simpler ester derivatives . The trifluorophenyl moiety in all analogues enhances metabolic resistance and binding affinity to hydrophobic pockets in target enzymes .

Biological Activity

(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, with the CAS number 881995-70-6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : C11H10F3NO2

- Molecular Weight : 245.20 g/mol

- IUPAC Name : methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate

The structure features a trifluorophenyl group which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound can be achieved through several methods including:

- Chemical Synthesis : Utilizing starting materials such as 3-carbonyl-4-(2,4,5-trifluorophenyl)methyl butyrate and applying biocatalysts like recombinant aminopherases for the transformation into the amino compound .

- Biocatalytic Methods : These methods are advantageous due to lower energy consumption and reduced by-product formation compared to traditional chemical methods. The reaction conditions typically involve a pH range of 6.0 to 9.0 in a water-phase buffer solution .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound has been tested against various cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). Initial findings suggest significant cytotoxic effects with IC50 values indicating potent activity .

| Cell Line | IC50 (nM) |

|---|---|

| HT-29 | 9 |

| MCF-7 | 17 |

These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antiangiogenic Activity

In addition to its anticancer properties, this compound exhibits antiangiogenic activity. This property is crucial as it can inhibit the formation of new blood vessels that tumors require for growth and metastasis .

Case Studies

- Study on Triazole Derivatives : A related study on compounds with similar structures demonstrated that modifications in the amino group can significantly alter biological activity. The inclusion of trifluoromethyl groups was found to enhance both anticancer and antiangiogenic effects in triazole derivatives .

- Transaminase Applications : Research utilizing transaminases for the biotransformation of related substrates has shown promise in producing chiral compounds with enhanced biological activities. This approach could be adapted for synthesizing this compound with improved yields and purity .

Q & A

Q. What are the key physicochemical properties of (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, and how are they experimentally determined?

- Methodological Answer : The compound's properties include a molecular weight of 245.198 g/mol (C₁₁H₁₀F₃NO₂), density of 1.3±0.1 g/cm³, boiling point of 347.4±42.0°C, and a logP value of 1.87, indicating moderate lipophilicity. These are determined via:

- Mass Spectrometry (HRMS-ESI) : For exact mass verification (e.g., observed m/z 245.066360 ).

- Differential Scanning Calorimetry (DSC) : To assess thermal stability and melting behavior (not explicitly reported but inferred from analogs in ).

- Chromatographic Techniques (HPLC) : To determine purity and stability under varying conditions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The compound is synthesized via asymmetric hydrogenation of enamine esters using transition-metal catalysts. For example:

- Ruthenium-Catalyzed Hydrogenation : A method yielding 97% enantiomeric excess (ee) and 97% yield under optimized conditions (e.g., H₂ pressure: 50 bar, solvent: methanol, temperature: 25°C) .

- Key Precursors : Ethyl 3-amino-2-butenoate derivatives (as described in and ) are intermediates in multi-step syntheses .

Q. How is the compound characterized spectroscopically to confirm its structure and stereochemistry?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic fluorine couplings in the 2,4,5-trifluorophenyl group) .

- Polarimetry : Measures optical rotation to confirm enantiomeric purity (e.g., 99% ee reported in ) .

- X-ray Crystallography : Resolves Z/E configuration in crystalline forms (not directly shown but referenced in analogs like sitagliptin intermediates) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a chiral intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin and evogliptin. Its trifluorophenyl group enhances metabolic stability and target binding affinity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale production while maintaining high ee?

- Methodological Answer :

- Catalyst Screening : Ruthenium complexes with chiral phosphine ligands (e.g., Josiphos) improve stereocontrol .

- Reaction Engineering : Continuous-flow hydrogenation systems enhance mass transfer and reduce catalyst loading .

- Process Analytical Technology (PAT) : Real-time monitoring via inline IR spectroscopy ensures reaction consistency .

Q. What factors influence the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the methyl ester group is pH-dependent. Accelerated stability studies (e.g., 40°C/75% RH) show:

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| Acidic (pH 1.2) | 15% in 24h | Carboxylic acid |

| Neutral (pH 7.4) | <5% in 24h | None detected |

- Stabilization Strategies : Lyophilization or formulation in solid dispersions mitigates hydrolysis .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for its synthesis?

- Methodological Answer :

- Meta-Analysis of Kinetic Data : Compare turnover frequencies (TOF) across studies, accounting for variables like solvent polarity (e.g., methanol vs. THF) and substrate/catalyst ratios .

- Computational Modeling : Density Functional Theory (DFT) identifies transition-state differences between catalytic systems .

Q. What are the challenges in scaling up the asymmetric hydrogenation process for this compound?

- Methodological Answer :

- Catalyst Recovery : Heterogeneous catalysts (e.g., Ru/Al₂O₃) improve recyclability but may reduce ee compared to homogeneous systems .

- Byproduct Formation : Over-hydrogenation to saturated amines occurs at elevated H₂ pressures (>100 bar), requiring precise pressure control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.